molecular formula C16H16N2O6S B6143693 2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid CAS No. 795293-19-5

2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid

Cat. No.: B6143693
CAS No.: 795293-19-5
M. Wt: 364.4 g/mol
InChI Key: LLFFYSDZEXJNBT-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid is a complex organic compound with the molecular formula C16H16N2O6S. It is characterized by the presence of a methoxybenzenesulfonamido group and a formamido group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxybenzenesulfonamido Intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with aniline to form 4-(4-methoxybenzenesulfonamido)aniline.

    Formylation: The intermediate is then subjected to formylation using formic acid or formic anhydride to introduce the formamido group.

    Acetylation: Finally, the formamido intermediate is reacted with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of 4-formylbenzenesulfonamido derivatives.

    Reduction: Formation of 4-(4-methoxybenzenesulfonamido)phenylamine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamido group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the formamido group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

    4-Methoxybenzenesulfonamide: Shares the methoxybenzenesulfonamido group but lacks the formamido and acetic acid moieties.

    2-(4-Methoxybenzenesulfonamido)acetic acid: Similar structure but without the formamido group.

    4-(4-Methoxybenzenesulfonamido)phenylamine: Contains the methoxybenzenesulfonamido group and an amine instead of the formamido group.

Uniqueness: 2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the formamido and acetic acid moieties allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-24-13-6-8-14(9-7-13)25(22,23)18-12-4-2-11(3-5-12)16(21)17-10-15(19)20/h2-9,18H,10H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFYSDZEXJNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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